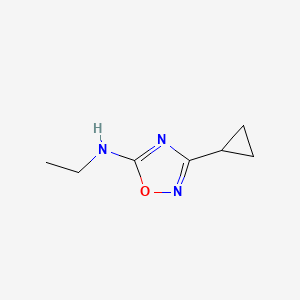

3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine

Description

Molecular Architecture and IUPAC Nomenclature

3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole family. Its molecular formula is C₇H₁₁N₃O , with a molecular weight of 153.18 g/mol . The IUPAC name systematically describes its structure: the core 1,2,4-oxadiazole ring is substituted at position 3 with a cyclopropyl group and at position 5 with an ethylamine moiety. The numbering of the oxadiazole ring follows standard conventions, where the oxygen atom occupies position 1, and adjacent nitrogen atoms occupy positions 2 and 4.

The SMILES notation CCNC1=NC(C2CC2)=NO1 captures the connectivity: the ethyl group (CH₂CH₃) attaches to the amine nitrogen, which is bonded to the oxadiazole ring at position 5. The cyclopropyl group (C₃H₅) substitutes position 3 of the ring. The InChIKey GEPXZDLTHMPQAV-UHFFFAOYSA-N provides a unique identifier for this compound, enabling precise database searches.

Key structural features include:

- A planar 1,2,4-oxadiazole ring with delocalized π-electrons.

- A cyclopropyl group introducing ring strain (approximately 27 kcal/mol due to its 60° bond angles).

- An ethylamine side chain contributing to molecular flexibility and hydrogen-bonding potential.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are not explicitly reported in available literature. However, insights can be inferred from analogous 1,2,4-oxadiazoles. For example, studies on 3-cyclopentyl-N-propyl-1,2,4-oxadiazol-5-amine reveal a nearly planar oxadiazole ring (deviation < 0.02 Å) with substituents adopting equatorial orientations to minimize steric clashes.

Computational models predict the following conformational preferences for this compound:

- The cyclopropyl group lies perpendicular to the oxadiazole plane to alleviate angular strain.

- The ethylamine side chain adopts a staggered conformation, reducing torsional strain between the N–C and C–C bonds.

- Intermolecular hydrogen bonding potential between the amine hydrogen and oxadiazole nitrogen atoms (N–H···N distance ≈ 2.8 Å).

Comparative analysis with 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-ethyl-4H-imidazo[1,5-a]quinoxaline-5-carboxamide (PubChem CID 10617831) shows that fused aromatic systems increase planarity but reduce solubility.

Comparative Analysis with Analogous 1,2,4-Oxadiazol-5-amine Derivatives

The structural and electronic effects of substituents on 1,2,4-oxadiazol-5-amine derivatives are summarized below:

Substituent Effects:

- Cyclopropyl vs. Cyclopentyl: Cyclopropyl’s strain increases reactivity, while cyclopentyl improves lipid solubility.

- Ethyl vs. Fluoroethyl: Fluorine substitution elevates electronegativity, altering dipole moments and hydrogen-bonding capacity.

- Steric Considerations: Bulkier groups (e.g., propyl) reduce rotational freedom but enhance van der Waals interactions.

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C7H11N3O/c1-2-8-7-9-6(10-11-7)5-3-4-5/h5H,2-4H2,1H3,(H,8,9,10) |

InChI Key |

GEPXZDLTHMPQAV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NO1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

- Principle: Condensation of amidoximes with activated carboxylic acid derivatives (acyl chlorides, esters, anhydrides) leads to cyclization forming the oxadiazole ring.

- Typical Reagents: Amidoximes, acyl chlorides or esters, bases (e.g., triethylamine), and coupling agents such as EDC, DCC, CDI, TBTU, or T3P.

- Conditions: Reactions are often conducted under reflux or moderate heating (around 80 °C), sometimes with catalysts like pyridine or tetrabutylammonium fluoride (TBAF) to improve yields.

- Yields and Limitations: Yields vary widely (11–97%), with some protocols offering excellent yields (87–97%) and short reaction times (0.5–6 h). However, purification can be challenging, and some methods require expensive reagents or harsh conditions.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

- Principle: Cycloaddition of nitrile oxides with nitriles forms 1,2,4-oxadiazoles.

- Challenges: This method suffers from poor reactivity of nitriles, side reactions leading to undesired oxides, and often requires expensive catalysts like platinum(IV).

- Yields: Generally lower and less practical for large-scale synthesis.

Specific Preparation Method for this compound

Based on the condensation approach, the synthesis of this compound typically involves the following steps:

Starting Materials

- Amidoxime precursor: N-ethyl amidoxime or a related amidoxime derivative.

- Carboxylic acid derivative: Cyclopropyl-substituted acyl chloride or ester.

Synthetic Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of amidoxime from corresponding nitrile | Reaction with hydroxylamine | Standard amidoxime synthesis |

| 2 | Activation of carboxylic acid (cyclopropyl-containing) | Conversion to acyl chloride or use of coupling agents (e.g., EDC, T3P) | Activation facilitates cyclization |

| 3 | Condensation and cyclization with amidoxime | Heating with base (e.g., triethylamine) at ~80 °C for several hours | Catalysts like pyridine or TBAF may improve yield |

| 4 | Purification | Extraction, recrystallization | Purification to isolate pure oxadiazole |

Example Reaction Conditions and Yields

Recent Advances and Alternative Methods

One-Pot Syntheses

Microwave-Assisted Synthesis

- Microwave irradiation can significantly reduce reaction times for similar heterocyclic syntheses, although specific data for this compound is limited. Microwave methods have shown excellent yields and reaction times in related oxadiazole and aminotetrazole syntheses.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, acyl chloride, pyridine | 80 °C, 0.5–6 h | 87–97 | High yield, straightforward | Use of acyl chlorides (moisture sensitive) |

| Amidoxime + Carboxylic Ester + T3P | Amidoxime, ester, T3P, TEA | 80 °C, 0.5–6 h | 87–97 | High yield, easy work-up | Expensive activating agents |

| Amidoxime + Carboxylic Acid + NaOH/DMSO | Amidoxime, acid, NaOH/DMSO | Room temp, 4–24 h | 11–90 | Mild conditions, one-pot | Longer reaction time, variable yield |

| 1,3-Dipolar Cycloaddition | Nitrile oxide, nitrile, Pt(IV) catalyst | Mild temp | Moderate | Mild conditions | Expensive catalyst, poor yields |

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. For instance, a series of substituted oxadiazoles were synthesized and evaluated against various cancer cell lines. One study showed that certain derivatives exhibited significant cytotoxicity against the Ca9-22 cell line, outperforming standard treatments like 5-fluorouracil .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Anti-inflammatory Potential

Research has also indicated that oxadiazole derivatives can act as inhibitors of lipoxygenase enzymes, which are involved in inflammatory processes. A compound from this class demonstrated potent inhibition of leukotriene B4 synthesis, suggesting potential applications in treating inflammatory diseases .

Table 2: Inhibition Potency of Oxadiazole Derivatives

Biological Studies

Several studies have focused on the structure-activity relationship (SAR) of oxadiazole derivatives. Modifications to the oxadiazole ring or the introduction of various substituents have been shown to enhance biological activity significantly.

Case Study: Structure Modification

A study involving the synthesis of novel oxadiazole derivatives revealed that introducing electron-withdrawing groups at specific positions on the aromatic ring significantly improved anticancer activity. For example, compounds with para-substituted electron-withdrawing groups exhibited higher potency against MCF-7 and HCT-116 cancer cell lines compared to their unsubstituted counterparts .

Table 3: Influence of Substituents on Anticancer Activity

| Compound | Substituent Type | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 | Reference |

|---|---|---|---|---|

| 9a | Electron-Withdrawing | 0.48 | 5.13 | |

| 10a | Electron-DONATING | 0.11 | - |

Material Science Appl

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine with structurally related 1,2,4-oxadiazole derivatives:

Key Observations:

Substituent Effects on Melting Points :

- Bulky N-substituents (e.g., cyclohexyl in Ox and Ox3) correlate with higher melting points (125–127°C and 201–203°C, respectively) compared to smaller groups like ethyl or hydrogen .

- Electron-withdrawing groups (e.g., nitro in Ox3) further elevate melting points due to enhanced intermolecular interactions .

Synthetic Yields :

- Propargyl-substituted derivatives (e.g., Ox5–Ox7) exhibit higher yields (90–93%) compared to cyclohexyl analogs (79–85%), likely due to optimized reaction conditions .

Pharmacological and Functional Comparisons

Antileishmanial Activity:

N-Cyclohexyl-3-aryl-1,2,4-oxadiazol-5-amine derivatives (e.g., Ox2–Ox4) demonstrate moderate to high antileishmanial activity, with nitro-substituted variants (Ox2, Ox3) showing enhanced efficacy due to electron-deficient aromatic systems . The cyclopropyl analog’s activity remains unexplored but could offer improved solubility over phenyl derivatives.

Energetic Materials:

While 1,2,4-oxadiazoles like LLM-191 and BODN are used in melt-cast explosives , the cyclopropyl group in this compound may reduce sensitivity to detonation compared to nitro-functionalized analogs, making it less suitable for energetic applications.

Anticancer Potential:

Schiff base derivatives of 1,2,4-oxadiazoles (e.g., N-[(E)-chlorophenyl)methylidene]-3-phenyl-1,2,4-oxadiazol-5-amine) exhibit cytotoxicity against cancer cell lines . The cyclopropyl group in the target compound could modulate lipophilicity and target binding compared to phenyl or nitroaryl analogs.

Spectroscopic and Analytical Data

- NMR Trends : Cyclohexyl-substituted oxadiazoles show distinct ¹H NMR signals for NCH₂ protons at δ 2.88–3.62 ppm , while phenyl derivatives display aromatic protons at δ 7.10–7.78 ppm . The cyclopropyl group’s protons are expected near δ 1.0–2.0 ppm, as seen in related compounds .

- IR Spectroscopy : Oxadiazoles typically exhibit ν(N=C–N) stretches near 1660–1670 cm⁻¹ , consistent across analogs.

Biological Activity

3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with related compounds.

The molecular formula of this compound is C₆H₈N₄O, with a molecular weight of approximately 153.18 g/mol. It has a moderate lipophilicity (XLogP3 = 1.4) and contains one hydrogen bond donor and four hydrogen bond acceptors, which may influence its interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Compounds containing the 1,2,4-oxadiazole moiety have been shown to exhibit diverse pharmacological effects by:

- Inhibiting Enzymatic Activity : Many oxadiazole derivatives act as inhibitors for enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .

- Modulating Receptor Activity : Some studies indicate that oxadiazoles can influence receptor-mediated pathways, potentially affecting cellular signaling cascades involved in inflammation and cancer .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity :

In vitro studies have shown that derivatives of 1,2,4-oxadiazoles possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against various cancer cell lines including breast cancer and colon cancer cells .

Anti-inflammatory Properties :

The compound's ability to inhibit cyclooxygenase enzymes (COX) suggests potential anti-inflammatory effects. This is particularly relevant for conditions characterized by chronic inflammation .

Antimicrobial Activity :

Preliminary studies indicate that oxadiazole derivatives may exhibit antimicrobial properties against both bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting specific metabolic pathways .

Comparative Analysis

To better understand the efficacy of this compound relative to other compounds, a comparison table is provided below:

Case Study 1: Anticancer Efficacy

In a study conducted by Vinaya et al., various oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The study reported that compounds similar to 3-cyclopropyl-N-ethyl exhibited promising results with IC50 values indicating effective inhibition of cell proliferation across different types of cancers .

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory potential of oxadiazole derivatives revealed that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests their utility in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine?

A common approach involves refluxing cyclopropanecarbonyl chloride with ethylamine derivatives in the presence of a base like triethylamine, followed by cyclization with nitrile equivalents. Reaction monitoring via TLC (e.g., using pet-ether/ethyl acetate systems) and purification via recrystallization or column chromatography are critical for isolating the pure product . Modifications to substituents (e.g., cyclopropyl vs. phenyl groups) require adjustments in stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Structural validation typically employs:

- ¹H/¹³C NMR : To confirm proton environments (e.g., cyclopropyl CH₂ groups at δ ~1.0–1.5 ppm) and carbon backbone.

- FTIR : Key peaks include N–H stretching (~3300 cm⁻¹) and C=N/C–O vibrations (~1600–1650 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation (e.g., [M+H]+ ion matching theoretical values within 0.001 Da) .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

It serves as a precursor for bioactive heterocycles, such as antimicrobial or anticancer agents. For example, oxadiazole derivatives are functionalized via Suzuki coupling or nucleophilic substitution to introduce pharmacophores like pyridyl or trifluoromethyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization includes:

- Catalyst screening : Transition metals (e.g., Pd for coupling reactions) or Lewis acids (e.g., ZnCl₂ for cyclization).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

- Temperature gradients : Microwave-assisted synthesis reduces reaction time (e.g., from 4 h to 30 min) .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

- Multi-technique cross-validation : Combine NMR, IR, and HRMS to confirm functional groups.

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles (e.g., Acta Crystallographica protocols) .

- Dynamic NMR studies : To assess conformational flexibility causing signal splitting .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Substituent variation : Synthesize analogs with different alkyl/aryl groups at the 3- and 5-positions.

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict binding affinities for targets like COX-2 or DNA topoisomerases.

- In vivo models : Assess anti-inflammatory activity via carrageenan-induced rat paw edema .

Q. What strategies ensure the stability of this compound under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.